
Varlitinib tosylate
説明
準備方法
合成経路と反応条件: : バルリチニブトシラートの合成には、キナゾリンコアの形成とそれに続く官能基化など、複数のステップが含まれます . 主要なステップには一般的に以下が含まれます。
- 環化反応によるキナゾリンコアの形成。
- 3-クロロ-4-[(1,3-チアゾール-2-イル)メトキシ]フェニル基の導入。
- (4R)-4-メチル-4,5-ジヒドロ-1,3-オキサゾール-2-イル基による官能基化 .
工業生産方法: : バルリチニブトシラートの工業生産方法は、収率と純度を最適化するように設計されています。これらの方法には、多くの場合以下が含まれます。
- 高純度出発物質の使用。
- 温度、圧力、溶媒の選択など、反応条件の最適化。
- 再結晶やクロマトグラフィーなどの精製技術の実施により、最終製品の高純度を確保する .
化学反応解析
反応の種類: : バルリチニブトシラートは、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は、特定の条件下で酸化されて酸化誘導体を形成することができます。
還元: 還元反応は、分子の官能基を修飾するために使用できます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素や過マンガン酸カリウムがあります。
還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が使用されます。
主要な生成物: : これらの反応から生成される主要な生成物には、官能基が修飾されたバルリチニブトシラートのさまざまな誘導体が含まれ、それらはさらなる研究開発に使用できます .
科学研究への応用
化学: : バルリチニブトシラートは、チロシンキナーゼ阻害剤とその化学的性質の研究におけるモデル化合物として使用されます .
生物学: : 生物学研究では、バルリチニブトシラートは、上皮成長因子受容体、受容体型チロシンキナーゼerbB-2、および受容体型チロシンキナーゼerbB-4シグナル伝達経路の阻害を研究するために使用されます .
医学: : この化合物は、胃癌、胆管癌、その他の固形腫瘍など、さまざまな癌の治療における治療の可能性について広範に研究されています . 臨床試験では、腫瘍の増殖を阻害し、癌細胞のアポトーシスを誘導する有効性が示されています .
産業: : 製薬業界では、バルリチニブトシラートは、新しい癌治療薬の開発や、同様のチロシンキナーゼ阻害剤の開発のための参照化合物として使用されています .
化学反応の分析
Types of Reactions: : Varlitinib tosylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the molecule.
Substitution: Substitution reactions are commonly used to introduce or replace functional groups on the quinazoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed in substitution reactions.
Major Products: : The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for further research and development .
科学的研究の応用
Chemistry: : Varlitinib tosylate is used as a model compound in the study of tyrosine kinase inhibitors and their chemical properties .
Biology: : In biological research, this compound is used to study the inhibition of epidermal growth factor receptor, receptor protein-tyrosine kinase erbB-2, and receptor protein-tyrosine kinase erbB-4 signaling pathways .
Medicine: : The compound is extensively studied for its therapeutic potential in treating various cancers, including gastric cancer, biliary tract cancer, and other solid tumors . Clinical trials have demonstrated its efficacy in inhibiting tumor growth and inducing apoptosis in cancer cells .
Industry: : In the pharmaceutical industry, this compound is used in the development of new cancer therapies and as a reference compound for the development of similar tyrosine kinase inhibitors .
作用機序
類似化合物との比較
類似化合物
ラパチニブ: 上皮成長因子受容体と受容体型チロシンキナーゼerbB-2を標的とする別のチロシンキナーゼ阻害剤です.
エルロチニブ: 上皮成長因子受容体を標的とするチロシンキナーゼ阻害剤です.
ゲフィチニブ: エルロチニブと同様に、上皮成長因子受容体を標的としています.
独自性: : バルリチニブトシラートは、上皮成長因子受容体、受容体型チロシンキナーゼerbB-2、および受容体型チロシンキナーゼerbB-4を同時に阻害する能力において独自性があり、他のチロシンキナーゼ阻害剤と比較してより広いスペクトル活性を提供します . このマルチターゲット阻害は、これらの受容体を過剰発現する癌の治療における有効性を高めます .
生物活性
Varlitinib tosylate, also known as ASLAN001 tosylate, is a potent, reversible small-molecule inhibitor targeting the human epidermal growth factor receptors (HER1, HER2, and HER4). This compound has been investigated primarily for its therapeutic potential in various cancers, including gastric, biliary tract, and breast cancers. This article provides a comprehensive overview of the biological activity, efficacy, and safety profile of this compound based on recent clinical studies and research findings.
Varlitinib functions as a pan-HER inhibitor by blocking the phosphorylation and activation of HER receptors. The half-maximal inhibitory concentrations (IC50) for varlitinib are notably low: 7 nM for HER1, 2 nM for HER2, and 4 nM for HER4. These values indicate that varlitinib is more potent than other similar agents like lapatinib and neratinib .
Phase Ib and II Studies
- Combination with Chemotherapy : A Phase Ib study evaluated varlitinib in combination with paclitaxel ± carboplatin ± trastuzumab in patients with advanced solid tumors. The recommended phase II dose was determined to be 300 mg intermittently. The study reported a clinical benefit rate of 81.3% in heavily pretreated HER2+ metastatic breast cancer patients, with a partial response rate of 56.3% .
- Biliary Tract Cancer : In a randomized Phase II trial (TreeTopp study), varlitinib was assessed alongside capecitabine in patients with advanced biliary tract cancer who had progressed after first-line therapy. The objective response rate was 9.4% for the varlitinib group compared to 4.8% for the placebo group, suggesting some efficacy but not statistically significant .
- Gastric Cancer : A separate study indicated that varlitinib demonstrated promising activity in gastric cancer patients, particularly those expressing HER2 .
Safety Profile
The safety of varlitinib has been evaluated across multiple studies. Common adverse events include:
- Neutropenia : Reported as grade 3/4 in several studies.
- Hyperbilirubinemia : Occurred in some cases during combination therapy.
- Gastrointestinal disturbances : Including diarrhea and nausea.
In general, varlitinib was well tolerated at recommended doses without significantly affecting the pharmacokinetics of co-administered chemotherapy agents like paclitaxel .
Pharmacokinetics
Pharmacokinetic studies revealed that varlitinib can be administered either continuously or intermittently without significant alterations in drug absorption or metabolism when combined with other drugs like paclitaxel. This flexibility allows for tailored dosing strategies depending on patient tolerance and treatment response .
Summary of Key Findings
Study Type | Cancer Type | Treatment Regimen | Objective Response Rate | Median PFS | Notable Outcomes |
---|---|---|---|---|---|
Phase Ib | Breast | Varlitinib + Paclitaxel ± Trastuzumab | 81.3% (clinical benefit) | N/A | High response rate in HER2+ patients |
Phase II | Biliary | Varlitinib + Capecitabine | 9.4% | 2.83 months | Suggested PFS benefit in females |
Phase II | Gastric | Varlitinib Monotherapy | N/A | N/A | Promising activity reported |
特性
IUPAC Name |
4-N-[3-chloro-4-(1,3-thiazol-2-ylmethoxy)phenyl]-6-N-[(4R)-4-methyl-4,5-dihydro-1,3-oxazol-2-yl]quinazoline-4,6-diamine;4-methylbenzenesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN6O2S.2C7H8O3S/c1-13-10-31-22(27-13)29-14-2-4-18-16(8-14)21(26-12-25-18)28-15-3-5-19(17(23)9-15)30-11-20-24-6-7-32-20;2*1-6-2-4-7(5-3-6)11(8,9)10/h2-9,12-13H,10-11H2,1H3,(H,27,29)(H,25,26,28);2*2-5H,1H3,(H,8,9,10)/t13-;;/m1../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSUPQMGDXOHVLK-FFXKMJQXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC(=N1)NC2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=NC=CS5)Cl.CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1COC(=N1)NC2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=NC=CS5)Cl.CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H35ClN6O8S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
811.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1146629-86-8 | |
Record name | Varlitinib tosylate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1146629868 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | VARLITINIB TOSYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V4M8FWS152 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。